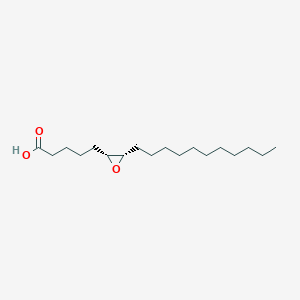

6R,7S-Epoxy-octadecanoic acid

Beschreibung

Contextualization within Fatty Acid Epoxides and Oxylipins Research

6R,7S-Epoxy-octadecanoic acid is a specific stereoisomer of an epoxy fatty acid, belonging to the broader categories of octadecanoids and oxylipins. nih.gov Oxylipins are a diverse family of signaling molecules derived from the enzymatic or non-enzymatic oxidation of polyunsaturated fatty acids. lcms.czmdpi.com They are critical regulators in a multitude of physiological and pathological processes, including inflammation, blood pressure control, and tissue repair. lcms.czuliege.be

Historically, research on oxylipins has predominantly focused on eicosanoids, which are derived from 20-carbon fatty acids like arachidonic acid. nih.gov More recently, scientific attention has expanded to include octadecanoids, which are oxygenated metabolites of 18-carbon fatty acids such as oleic acid, linoleic acid (LA), and alpha-linolenic acid (ALA). nih.govacs.org These C18-fatty acids can be metabolized by several enzymatic pathways, including cyclooxygenase (COX), lipoxygenase (LOX), and cytochrome P450 (CYP) monooxygenases, to produce a variety of bioactive molecules. lcms.czacs.org

Within the octadecanoid class, epoxy fatty acids (EFAs) are formed when a double bond in the fatty acid's carbon chain is epoxidized, often by CYP enzymes. nih.govacs.org This process typically results in the formation of a cis-epoxide, which can be further metabolized by soluble epoxide hydrolase (sEH) into the corresponding vicinal diols. nih.gov For instance, oleic acid is metabolized to 9(10)-epoxyoctadecanoic acid (9(10)-EpODA), and linoleic acid is converted to epoxyoctadecenoic acids (EpOMEs). nih.govacs.org this compound is an epoxide derivative of stearic acid's C18 backbone, representing one of the many possible isomers whose specific biological roles are a subject of ongoing investigation.

Table 1: Representative Classes of C18 Oxylipins (Octadecanoids)

| Class | Abbreviation | Parent Fatty Acid | Description |

|---|---|---|---|

| Epoxyoctadecenoic Acids | EpOMEs | Linoleic Acid | Monoepoxides formed from linoleic acid. nih.gov |

| Dihydroxyoctadecenoic Acids | DiHOMEs | Linoleic Acid | Diols formed by the hydrolysis of EpOMEs. nih.gov |

| Epoxyoctadecadienoic Acids | EpODEs | Alpha-Linolenic Acid | Monoepoxides formed from alpha-linolenic acid. nih.gov |

| Hydroxyoctadecadienoic Acids | HODEs | Linoleic Acid | Hydroxy derivatives of linoleic acid. nih.gov |

Historical Perspectives on its Discovery and Early Academic Inquiry

The specific discovery and initial isolation of this compound are not prominently documented in seminal historical literature. However, the academic inquiry into its broader chemical family, the C18 epoxy fatty acids, can be traced through related discoveries. A notable early investigation in this area was the identification of cis-9,10-epoxy stearic acid in the fungus Pneumocystis carinii, as reported in a 1996 study. asm.orgcaymanchem.com This finding was significant as it identified a "rare fatty acid" in the pathogen that was absent in the host rat lung tissue, suggesting potential unique biochemical pathways in the organism. asm.org

The study of octadecanoids as a distinct class of lipid mediators is a relatively recent development compared to the long-standing research into eicosanoids. nih.gov Early work on fatty acid oxidation often focused on mechanisms of autoxidation or enzymatic pathways in plants, such as the lipoxygenase cascade that produces phytohormones like jasmonic acid. mdpi.comacs.org The recognition of octadecanoids as endogenous signaling molecules in mammals has spurred new research directions over the past few decades, though this field is still considered emerging. nih.govacs.org The study of specific stereoisomers like this compound represents a finer level of detail within this expanding area of research.

Contemporary Research Significance and Scope for this compound

The contemporary significance of this compound is intrinsically linked to the growing interest in octadecanoids as bioactive lipid mediators. nih.govacs.org Research indicates that this class of molecules is involved in a wide array of biological functions, including pain perception, inflammation, metabolic regulation, and cell proliferation. nih.gov However, the precise roles of individual isomers are often not fully elucidated.

A key area of current research is understanding the stereochemistry of epoxy fatty acids produced by biological systems. For example, studies on plant enzymes have shown that certain caleosin-type peroxygenases catalyze the formation of (R),(S)-epoxide enantiomers exclusively, which matches the stereochemistry of epoxides found in planta. uliege.be This highlights the importance of stereospecific synthesis and activity in biological systems, suggesting that the 6R,7S configuration may have specific functions or be a product of particular enzymatic pathways.

The field faces significant challenges that define its current scope. A major hurdle is the lack of commercially available analytical standards for many octadecanoid isomers, which complicates their detection and quantification. nih.govresearchgate.net The development of improved analytical methods, such as advanced mass spectrometry and chromatographic techniques, is a critical focus of current research to overcome the low endogenous concentrations and isomeric complexity of these compounds. lcms.czresearchgate.net Furthermore, plasma levels of related compounds like cis-9,10-epoxyoctadecanoic acid have been investigated as potential biomarkers for liver function, indicating a potential diagnostic application for these molecules. caymanchem.com

Table 2: Chemical Properties of this compound

| Property | Value |

|---|---|

| Molecular Formula | C18H34O3 nih.govuni.lu |

| Molecular Weight | 298.46 g/mol |

| IUPAC Name | 5-[(2R,3S)-3-undecyloxiran-2-yl]pentanoic acid uni.lu |

| Synonyms | (6R,7S)-Epoxystearic acid, 5-((2R,3S)-3-undecyloxiran-2-yl)pentanoic acid |

| InChIKey | PVMIAUUBHIBDJY-DLBZAZTESA-N uni.lu |

Structure

3D Structure

Eigenschaften

CAS-Nummer |

13980-05-7 |

|---|---|

Molekularformel |

C18H34O3 |

Molekulargewicht |

298.5 g/mol |

IUPAC-Name |

5-[(2R,3S)-3-undecyloxiran-2-yl]pentanoic acid |

InChI |

InChI=1S/C18H34O3/c1-2-3-4-5-6-7-8-9-10-13-16-17(21-16)14-11-12-15-18(19)20/h16-17H,2-15H2,1H3,(H,19,20)/t16-,17+/m0/s1 |

InChI-Schlüssel |

PVMIAUUBHIBDJY-DLBZAZTESA-N |

Isomerische SMILES |

CCCCCCCCCCC[C@H]1[C@H](O1)CCCCC(=O)O |

Kanonische SMILES |

CCCCCCCCCCCC1C(O1)CCCCC(=O)O |

Herkunft des Produkts |

United States |

Occurrence and Biosynthesis in Biological Systems

Natural Abundance and Distribution Profiles of 6R,7S-Epoxy-octadecanoic Acid

The occurrence of this epoxy fatty acid varies significantly, from endogenous formation in mammals to its presence in plants, microorganisms, and food systems.

Endogenous Formation in Mammalian Systems as Oxidative Products

In mammals, 18-carbon fatty acids like oleic acid can be metabolized by cytochrome P450 (CYP) enzymes to form various oxygenated products, including epoxides. nih.govnih.govacs.org Specifically, enzymes such as CYP2C8, CYP2C9, CYP3A4, and CYP3A7 can oxidize monounsaturated fatty acids to generate epoxide and diol metabolites. acs.org The formation of these compounds, including 9,10-epoxy-octadecanoic acid from oleic acid, is a part of the broader octadecanoid pathway. nih.govacs.org While the primary focus has often been on longer-chain fatty acids, the production of octadecanoids is significant due to the high abundance of their parent fatty acids. acs.org The gut microbiome has also been identified as a contributor to octadecanoid biosynthesis. acs.org

Presence in Plant Species and Seed Oils

This compound and its isomers are notably present in the seed oils of various plant species. One of the most well-known isomers is vernolic acid (cis-12,13-epoxy-cis-9-octadecenoic acid), which is abundant in the seed oils of plants from the Asteraceae and Euphorbiaceae families. aocs.orgnih.gov For example, the seeds of Vernonia galamensis contain oil with 73% to 80% vernolic acid. wikipedia.org Other species rich in this compound include Stokesia laevis, Crepis biennis, and Euphorbia lagascae. aocs.orgocl-journal.org

Another isomer, coronaric acid (cis-9,10-epoxy-cis-12-octadecenoic acid), has been identified in Glebonia coronaria (Chrysanthemum coronarium). aocs.orgd-nb.info The presence of these epoxy fatty acids is often specific to certain plant families and can be used for chemotaxonomic investigations. d-nb.info For instance, epoxy acids are common in the Asteraceae and Cruciferae families. d-nb.info Small amounts of 9,10-epoxystearic acid have also been found in the seed oil of Tragopogon porrifolius (3%). aocs.org

Occurrence of Vernolic Acid in Plant Seed Oils

| Plant Species | Family | Vernolic Acid Content (%) | Reference |

|---|---|---|---|

| Vernonia galamensis | Asteraceae | ~80% | aocs.org |

| Stokesia laevis | Asteraceae | 70% | aocs.org |

| Bernardia pulchella | Euphorbiaceae | 91% | aocs.org |

| Euphorbia lagascae | Euphorbiaceae | 57% | aocs.org |

| Crepis spp. | Asteraceae | 18-68% | aocs.org |

Occurrence in Microorganisms and Fungi

Epoxide groups are also found in the lipids of bacteria. gerli.com Fungal peroxygenases, a type of mono(per)oxygenase, are capable of catalyzing the epoxidation of unsaturated fatty acids. csic.esacs.org These enzymes, such as those from Agrocybe aegerita, require only hydrogen peroxide for their activation and can perform a variety of oxygenation reactions, including the epoxidation of free fatty acids and their methyl esters from vegetable oils. csic.es The production of fatty acid-derived chemicals through microbial metabolism is an area of active research, with engineered microbes being developed to convert renewable feedstocks into valuable oleochemicals. nih.gov

Formation in Food Systems through Lipid Oxidation

Epoxy fatty acids are formed in foods containing lipids and oils, particularly during heating and oxidation processes. researchgate.netaocs.org They are considered secondary oxidation products that arise from the decomposition of primary products like hydroperoxides. aocs.orgnih.govnih.gov The formation of an oxirane ring can occur through the direct attack of a hydroperoxyl radical on the double bonds of unsaturated fatty acids at high temperatures. aocs.org

Studies have shown that epoxy fatty acids can be detected in a wide range of processed foods that contain fat or oil, with concentrations varying significantly. For example, mean concentrations have been reported to range from 13 ppm in cooked meat to 687 ppm in dry nuts. researchgate.net In frying oils, the amount of oxidized triglyceride monomers, which include epoxy fatty acids, can range from 5.9% to 9.4% of the oil's weight. aocs.org Foods such as mayonnaise, butter, margarine, and ready-to-eat meals have been identified as significant contributors to the intake of epoxy fatty acids. nih.gov The formation of these compounds can be suppressed by the presence of antioxidants like α-tocopherol. semanticscholar.org

Biosynthetic Pathways and Enzymology of Epoxy Fatty Acids

The biosynthesis of epoxy fatty acids in biological systems involves specific enzymatic pathways that differ between organisms.

Peroxygenase-Mediated Epoxidation in Plants

In plants, one of the key mechanisms for the biosynthesis of epoxy fatty acids is through the action of peroxygenases. nih.gov Unlike other pathways that use molecular oxygen, peroxygenases utilize an oxygen atom from a fatty acid hydroperoxide to epoxidize a substrate. nih.gov This process is independent of cofactors like NAD(P)H. nih.gov

In oat (Avena sativa), a peroxygenase pathway has been well-studied. The enzyme AsPXG1 from oat seeds catalyzes the hydroperoxide-dependent epoxidation of unsaturated fatty acids. nih.govoup.comresearchgate.net This enzyme shows a preference for oleic acid as the substrate to be epoxidized and prefers hydroperoxy-trienoic acids as oxygen donors. nih.govoup.com The pathway can be reconstituted in vitro using AsPXG1 and a 9-lipoxygenase (AsLOX2), which produces the necessary hydroperoxide co-substrate. nih.govoup.com When linoleic acid is incubated with this enzyme mixture, it can produce both 9,10-epoxy-12-cis-octadecenoic acid and 12,13-epoxy-9-cis-octadecenoic acid. nih.govresearchgate.net

In contrast, the biosynthesis of vernolic acid in Euphorbia lagascae involves a cytochrome P450 enzyme, CYP726A1. nih.govnih.govnih.gov This enzyme catalyzes the epoxidation of linoleate (B1235992) that is esterified to phosphatidylcholine. nih.gov This highlights that different plant species have evolved distinct enzymatic systems to produce epoxy fatty acids. nih.govnih.gov

Caleosin-Type Peroxygenases in Plant Fatty Acid Epoxidation

Caleosin-type peroxygenases are enzymes found in plants that play a role in the formation of epoxy fatty acids. uliege.be These enzymes catalyze the epoxidation of unsaturated fatty acids using hydroperoxides as co-oxidants. uliege.be While some caleosins, particularly those found in seeds, exhibit low epoxidase activity, others, like the class II caleosin PXG4 from Arabidopsis, are efficient fatty acid epoxygenases. uliege.be

The PXG4 enzyme, which is expressed in various plant tissues including roots, stems, leaves, and flowers, has been shown to be a calcium-dependent, membrane-associated hemoprotein. uliege.be It effectively catalyzes the oxidation of cis double bonds in unsaturated fatty acids. uliege.be Notably, PXG4 demonstrates a high degree of stereoselectivity, exclusively forming (R),(S)-epoxide enantiomers, which corresponds to the absolute stereochemistry of epoxides found naturally in plants. uliege.be This suggests that caleosin-type peroxygenases like PXG4 are likely involved in the biosynthesis of specific stereoisomers of epoxy fatty acids in plants. uliege.be

Another example is the peroxygenase AsPXG1 from oat, which also participates in the biosynthesis of epoxy fatty acids. nih.gov This enzyme shows a preference for oleic acid (9-cis-octadecenoic acid) as a substrate. nih.gov Similar to other peroxygenases, AsPXG1 is a hydroperoxide-dependent oxygenase and does not require cofactors like NAD(P)H or molecular oxygen for its catalytic activity, distinguishing it from cytochrome P450 epoxygenases. nih.gov

The table below summarizes the characteristics of some caleosin-type peroxygenases involved in fatty acid epoxidation.

| Enzyme | Organism | Substrate Preference | Key Characteristics |

| PXG4 | Arabidopsis thaliana | Linoleic and linolenic acids | Class II caleosin; produces exclusively (R),(S)-epoxide enantiomers. uliege.be |

| AsPXG1 | Oat | Oleic acid | Associated with lipid particles and microsomal fractions. nih.gov |

| PdCLO2 and PdCLO4 | Date Palm | Oleic acid | Exhibit peroxygenase activity that peaks during seedling growth. nih.gov |

Microbial Bioconversion Mechanisms of Fatty Acids

Microorganisms are capable of converting unsaturated fatty acids like oleic acid into a variety of oxygenated products, including epoxy fatty acids. This bioconversion is of scientific and industrial interest for producing value-added chemicals from renewable resources. nih.gov For instance, the fungal unspecific peroxygenase (UPO) from Collariella virescens can directly catalyze the epoxidation of unsaturated fatty acids. mdpi.com

The biotransformation of oleic acid by certain microbes can lead to the formation of epoxides. While the direct microbial synthesis of this compound is not extensively detailed in the provided context, the enzymatic machinery for fatty acid epoxidation exists in various microorganisms. For example, engineered peroxygenases have been shown to improve the epoxidation of 18-carbon unsaturated fatty acids. mdpi.com

The table below illustrates examples of microbial bioconversion of oleic acid.

| Microorganism/Enzyme | Product(s) from Oleic Acid |

| Micrococcus luteus | 10-ketostearic acid, 4-ketolauric acid, γ-dodecalactone. nih.gov |

| Pseudomonas aeruginosa PR3 | 7,10-dihydroxy-8(E)-octadecenoic acid. researchgate.net |

| Collariella virescens UPO | Oleic acid monoepoxide. mdpi.com |

Cytochrome P450 Epoxygenase Systems and Fatty Acid Metabolites

Cytochrome P450 (CYP) enzymes are a large family of heme-containing monooxygenases that play a crucial role in the metabolism of a wide array of endogenous and exogenous compounds, including the epoxidation of polyunsaturated fatty acids (PUFAs). wikipedia.orgmdpi.com These membrane-bound enzymes are found in various organisms, from bacteria to humans. wikipedia.org The epoxygenase activity of CYPs involves the transfer of an oxygen atom to a double bond in the fatty acid chain, forming an epoxide. nih.govnih.gov

In mammals, CYP epoxygenases, particularly from the CYP2C and CYP2J subfamilies, metabolize fatty acids like arachidonic acid to produce biologically active epoxides. plos.org While much of the research has focused on eicosanoids derived from 20-carbon PUFAs, CYP enzymes also act on other fatty acids, including the 18-carbon linoleic acid, to generate epoxyoctadecenoic acids. nih.gov The specific CYP enzyme involved determines the regio- and stereoselectivity of the epoxidation. mdpi.com

In plants, CYP-mediated epoxidation is also a known pathway for the synthesis of epoxy fatty acids. For example, a cytochrome P450 enzyme, designated CYP726A1, has been identified in the seeds of Euphorbia lagascae and is responsible for the production of Δ¹²-epoxy fatty acids, including vernolic acid. nih.gov This demonstrates that CYP systems are a source of epoxy fatty acids in the plant kingdom as well. nih.gov

The following table provides an overview of CYP epoxygenase systems and their fatty acid metabolites.

| CYP System | Substrate(s) | Product(s) |

| Mammalian CYP2C and CYP2J | Arachidonic acid | Epoxyeicosatrienoic acids (EETs). plos.org |

| Mammalian CYP Epoxygenases | Linoleic acid | Epoxyoctadecenoic acids (EpOMEs). nih.gov |

| Plant CYP726A1 (Euphorbia lagascae) | Linoleic acid | Vernolic acid (Δ¹²-epoxy fatty acid). nih.gov |

Autoxidative and Non-Enzymatic Formation Pathways

Beyond enzymatic pathways, this compound and other epoxy fatty acids can be formed through non-enzymatic chemical reactions, particularly through autoxidation and chemical epoxidation.

Autoxidation of unsaturated fatty acids can occur at elevated temperatures, such as those encountered during frying. aocs.org This process can lead to the formation of an epoxide ring at the site of a double bond. aocs.org The proposed mechanism involves a direct attack by a hydroperoxyl radical on the vinylic carbons of the double bond. aocs.org

Chemical epoxidation is a common industrial method for producing epoxides from unsaturated fatty acids. utm.myresearchgate.net This process often involves the use of peracids, which can be generated in situ from the reaction of a carboxylic acid (like formic or acetic acid) with hydrogen peroxide. ijcce.ac.irijcce.ac.irgoogle.com For example, performic acid, formed from formic acid and hydrogen peroxide, is an effective reagent for the epoxidation of oleic acid. google.com The reaction conditions, such as temperature and the molar ratio of reactants, are critical for optimizing the yield of the epoxide and minimizing the formation of byproducts like diols. ijcce.ac.ir

The table below outlines the conditions for non-enzymatic epoxidation of oleic acid.

| Method | Reagents | Key Conditions |

| In situ Performic Acid Epoxidation | Oleic acid, formic acid, hydrogen peroxide, sulfuric acid (catalyst). | Temperature of 45°C, specific molar ratios of reactants. ijcce.ac.irijcce.ac.ir |

| Autoxidation | Unsaturated fatty acids, heat. | High temperatures (e.g., frying). aocs.org |

| Peracetic Acid Epoxidation | Unsaturated fatty acid esters, peracetic acid. | Considered more hazardous for large-scale production. google.com |

Metabolic Transformations and Enzymatic Regulation of Epoxy Fatty Acids

Pathways of Catabolism and Conversion

Soluble Epoxide Hydrolase (sEH) Mediated Hydrolysis

Soluble epoxide hydrolase (sEH), encoded by the EPHX2 gene, is a ubiquitous enzyme found in various tissues, with high expression in the liver and kidney. pnas.orgnih.gov It plays a crucial role in the metabolism of lipid epoxides by catalyzing the addition of a water molecule to the epoxide ring, a process known as hydrolysis. nih.gov This enzymatic action is highly efficient in converting epoxy fatty acids into their corresponding diols. escholarship.org While other hydrolases like the microsomal epoxide hydrolase (mEH) can also form diols, sEH is generally considered the most efficient enzyme for this transformation in most tissues due to its higher concentration and specific activity. escholarship.org

The sEH enzyme is a homodimer with two distinct catalytic domains. pnas.orgnih.gov The C-terminal domain possesses the well-characterized epoxide hydrolase activity responsible for converting epoxides to diols. pnas.orghmdb.ca The N-terminal domain exhibits lipid phosphate (B84403) phosphatase activity, suggesting a broader role in lipid signaling. pnas.orghmdb.ca The hydrolysis of epoxy fatty acids by sEH is a critical step in modulating their intracellular levels and biological effects. pnas.org

Formation of Vicinal Diols (Dihydroxy Fatty Acids) from Epoxides

The hydrolysis of the epoxide ring in 6R,7S-Epoxy-octadecanoic acid by sEH results in the formation of a vicinal diol, specifically a dihydroxy-octadecanoic acid (DiHODA). nih.gov This conversion from an epoxide to a diol represents a significant shift in the molecule's chemical properties and subsequent biological activity. The term "vicinal" indicates that the two hydroxyl groups are on adjacent carbon atoms, a direct consequence of the opening of the three-membered epoxide ring.

The formation of these diols is a key metabolic event. nih.gov While the parent epoxides often exhibit certain biological activities, their diol metabolites can have distinct, and sometimes opposing, effects. nih.gov For instance, some epoxy fatty acids are known to have anti-inflammatory properties, whereas their corresponding diols may promote inflammation. nih.gov The conversion of epoxides to diols is therefore a critical regulatory point in lipid signaling pathways.

Enzymatic Regulation and Modulation of Bioactivity

The enzymatic activity of sEH is a central point of regulation for the bioactivity of epoxy fatty acids. By controlling the conversion of epoxides to their diol metabolites, sEH effectively modulates the balance between two classes of lipid mediators with often differing biological actions.

Role of sEH in Modulating Epoxy Fatty Acid Bioactivity

The soluble epoxide hydrolase (sEH) acts as a key regulator of epoxy fatty acid bioactivity by metabolizing them into their corresponding diols. nih.gov This enzymatic conversion effectively reduces the concentration of the parent epoxides, thereby diminishing their biological effects. nih.gov The inhibition of sEH has emerged as a therapeutic strategy based on the premise that increasing the levels of biologically active epoxy fatty acids could be beneficial in various disease states, including inflammatory conditions. escholarship.org

Epoxy fatty acids, the substrates of sEH, are involved in a wide range of physiological processes. nih.gov By controlling their degradation, sEH plays a pivotal role in modulating signaling pathways related to inflammation, pain, and cardiovascular function. nih.govnih.gov The balance between the levels of epoxy fatty acids and their diol metabolites, which is directly controlled by sEH activity, is therefore crucial for maintaining cellular and tissue homeostasis.

Differential Biological Activities of Epoxides versus their Diol Metabolites

A growing body of research highlights the distinct and often contrasting biological activities of epoxy fatty acids and their diol metabolites. nih.gov While epoxy fatty acids are often associated with anti-inflammatory and analgesic effects, their corresponding diols can exhibit pro-inflammatory and other potentially detrimental activities. nih.gov

For example, epoxides of linoleic acid were initially termed 'leukotoxins' due to their cytotoxic effects. escholarship.org However, subsequent research has shown that their diol metabolites are often the more potent bioactive molecules. acs.org Studies have demonstrated that the toxicity of certain epoxy fatty acids is dependent on their hydrolysis by sEH to the more toxic diols. acs.orgucanr.edu This suggests that the epoxides can act as pro-toxins, with sEH mediating their conversion to the active toxicant. acs.org

Interactive Data Table: Biological Activity of Epoxides vs. Diols

| Compound Class | General Biological Activity | Reference |

| Epoxy Fatty Acids | Anti-inflammatory, Analgesic | nih.gov |

| Vicinal Diols | Pro-inflammatory, Cytotoxic | nih.govacs.org |

Mechanistic Investigations of Biological Activity Associated with Epoxy Fatty Acids

Cellular and Molecular Mechanisms

The influence of epoxy fatty acids on cellular function is multifaceted, involving interactions with key signaling pathways, modulation of receptor activity, and effects on the cellular redox state and membrane dynamics.

Interaction with Cellular Signaling Pathways, e.g., Cyclic AMP (cAMP) Modulation

Epoxy fatty acids have been shown to modulate intracellular signaling pathways, including the cyclic AMP (cAMP) pathway. Research indicates that certain epoxy fatty acids can enhance cAMP levels in various cell types. researchgate.net For instance, studies on epoxy fatty acids derived from linoleic acid and arachidonic acid have demonstrated their ability to increase cAMP concentrations in HEK293 and LLC-PK1 cells. researchgate.net This effect is thought to be mediated, at least in part, through the activation of G protein-coupled receptors. researchgate.net While direct evidence for 6R,7S-Epoxy-octadecanoic acid is not available, the general activity of related EFAs suggests a potential for similar modulatory effects on cAMP signaling. One study identified that cis-epoxysuccinic acid, another epoxide-containing molecule, inhibits cAMP levels with an EC50 value of 2.7 µM. omu.edu.tr

Modulation of Receptor Activity, including Prostaglandin (B15479496) Receptors

The biological effects of some epoxy fatty acids are mediated through their interaction with various cellular receptors, including prostaglandin receptors. researchgate.net Research has suggested that the enhancement of cAMP levels by certain epoxy fatty acids is dependent on the prostaglandin E2 receptor 2 (EP2), but not the EP4 receptor, in specific cell lines. researchgate.net This indicates a degree of selectivity in the interaction between epoxy fatty acids and prostanoid receptors. Prostaglandins (B1171923) themselves are well-known lipid mediators involved in inflammation and other physiological processes. The ability of epoxy fatty acids to modulate prostaglandin receptor activity highlights a potential cross-talk between these different classes of lipid mediators. Specific studies on the interaction of This compound with prostaglandin receptors have not been identified.

Activation of the Antioxidant Response Element (ARE) Pathway by Epoxy-Keto Derivatives

A significant finding in the study of epoxy fatty acid bioactivity is the ability of their epoxy-keto derivatives to activate the Antioxidant Response Element (ARE) pathway. The ARE is a critical regulator of cytoprotective gene expression in response to oxidative stress.

Research has shown that 12,13-epoxy-9-keto-10(trans)-octadecenoic acid (EKODE), an epoxy-keto derivative of linoleic acid, is a potent activator of the ARE in neuroblastoma cells and cerebro-cortical neurons. This activation leads to the induced expression of ARE-regulated genes, such as NQO1, at both the transcript and protein levels. This suggests that specific oxidized metabolites of fatty acids can trigger cellular defense mechanisms against oxidative damage.

ARE Activation by Linoleic Acid Derivatives

| Compound | Cell Line | Effect | Citation |

|---|---|---|---|

| 12,13-epoxy-9-keto-10(trans)-octadecenoic acid (EKODE) | IMR-32 neuroblastoma cells, cerebro-cortical neurons | Strongly activates the Antioxidant Response Element (ARE), inducing expression of cytoprotective genes like NQO1. | |

| Linoleic acid | IMR-32 neuroblastoma cells | Did not induce the ARE. |

Involvement of Transcription Factor NRF2 and PI3-Kinase

The activation of the ARE pathway by EKODE is dependent on the transcription factor NRF2 (Nuclear factor erythroid 2-related factor 2) and the enzyme PI3-Kinase (Phosphoinositide 3-kinase). NRF2 is a master regulator of the antioxidant response, and its activation is crucial for the transcription of ARE-driven genes. Studies have demonstrated that the depletion of NRF2 in cells prevents the activation of the ARE by EKODE. Furthermore, the use of PI3-Kinase inhibitors also blocks the ARE-activating effect of EKODE, indicating that this signaling pathway is essential for the observed cytoprotective response. The involvement of the PI3-Kinase pathway is a common feature in the activation of NRF2 by various stimuli.

Influence on Cell Membrane Dynamics

Roles in Biological Processes (In Vitro and Non-Human Models)

The biological roles of epoxy fatty acids have been investigated in various in vitro and non-human models, revealing their involvement in a range of physiological and pathological processes. While specific data for This compound is sparse, studies on related compounds provide valuable insights.

For instance, the epoxy-keto derivative of linoleic acid, EKODE, has been shown to stimulate aldosterone (B195564) secretion in rat adrenal cells, suggesting a potential link between fatty acid oxidation and hypertension. In human plasma, levels of EKODE have been found to correlate with aldosterone levels.

In vitro toxicity studies of epoxyoleic acid and diepoxylinoleic acid have shown that these compounds induce weak cytotoxicity at high concentrations. Furthermore, cis-9,10-epoxy stearic acid (ESA), an oxidation product of oleic acid, has been demonstrated to induce cytotoxicity, oxidative stress, and apoptosis in HepG2 cells.

Biological Effects of Related Epoxy Fatty Acids in In Vitro and Non-Human Models

| Compound | Model System | Observed Effect | Citation |

|---|---|---|---|

| 12,13-epoxy-9-keto-10(trans)-octadecenoic acid (EKODE) | Rat adrenal cells | Stimulates aldosterone secretion. | |

| Epoxyoleic acid and diepoxylinoleic acid | In vitro cytotoxicity assay | Induced weak cytotoxicity at high concentrations. | |

| cis-9,10-epoxy stearic acid (ESA) | HepG2 cells | Induced cytotoxicity, oxidative stress, and apoptosis. |

Modulation of Inflammatory Responses and Anti-Inflammatory Effects

The epoxy fatty acid, this compound, is implicated in the complex regulation of inflammatory processes. Epoxy fatty acids in general are known to be involved in the modulation of inflammation and immune activation. nih.gov Their role can be multifaceted, contributing to both the initiation and resolution of inflammatory responses.

Research has shown that metabolites of 18-carbon fatty acids, such as epoxy octadecanoic acids, can exert anti-inflammatory effects. nih.gov For instance, certain octadecanoids have been found to inactivate the NLRP3 inflammasome, a key component of the inflammatory response, leading to a decrease in pro-inflammatory markers. nih.gov While specific studies focusing solely on the 6R,7S isomer are limited in this direct context, the broader class of epoxy fatty acids to which it belongs demonstrates a clear capacity to modulate inflammatory pathways. The conversion of linoleic acid to its epoxy metabolites is considered an important control point in limiting the accumulation of pro-inflammatory monocytes during the resolution phase of inflammation. nih.gov

Furthermore, the inhibition of soluble epoxide hydrolase (sEH), the enzyme responsible for the degradation of epoxy fatty acids into less active diols, has been shown to have anti-inflammatory effects. nih.gov This inhibition leads to an accumulation of epoxy fatty acids, which in turn suppresses the release of pro-inflammatory cytokines like TNFα and inhibits the activation of the NFκB signaling pathway, a central regulator of inflammation. nih.gov This suggests that the presence and stability of epoxy fatty acids, including potentially this compound, are crucial for their anti-inflammatory potential.

Table 1: Effects of Epoxy Fatty Acids on Inflammatory Markers

| Epoxy Fatty Acid Class | Effect | Mechanism |

| Octadecanoids | Anti-inflammatory | Inactivation of NLRP3 inflammasome nih.gov |

| Epoxy-octadecanoic acids | Anti-inflammatory | Inhibition of TNFα release and NFκB activation via sEH inhibition nih.gov |

| EpOMEs | Pro-inflammatory | Increased expression of pro-inflammatory cytokines in macrophages researchgate.net |

Participation in Angiogenesis Regulation

Epoxy fatty acids are recognized as significant players in the regulation of angiogenesis, the formation of new blood vessels. uliege.be This process is vital for both normal physiological functions and pathological conditions.

Metabolites derived from omega-3 fatty acids, such as epoxydocosapentaenoic acids (EDPs), have been shown to inhibit angiogenesis. researchgate.netresearchgate.net These compounds can suppress the growth of new blood vessels induced by factors like vascular endothelial growth factor (VEGF). researchgate.netresearchgate.net In contrast, epoxides derived from omega-6 fatty acids, like the epoxyeicosatrienoic acids (EETs) from arachidonic acid, have been reported to promote angiogenesis. researchgate.net

While direct research on the specific role of this compound in angiogenesis is not extensively detailed in the provided results, its nature as an epoxy fatty acid places it within this regulatory framework. The balance between pro-angiogenic and anti-angiogenic epoxy fatty acids is considered a critical "angiogenic switch" that can influence processes like tumor growth. researchgate.net Hypoxia, a condition of low oxygen, can upregulate the expression of cytochrome P450 enzymes that produce these epoxides, further highlighting their role in angiogenesis under various physiological and pathological states. frontiersin.org

Table 2: Role of Epoxy Fatty Acids in Angiogenesis

| Epoxy Fatty Acid Type | Effect on Angiogenesis | Associated Fatty Acid Source |

| Epoxydocosapentaenoic acids (EDPs) | Inhibitory researchgate.netresearchgate.net | Omega-3 (e.g., DHA) |

| Epoxyeicosatrienoic acids (EETs) | Promotive researchgate.net | Omega-6 (e.g., Arachidonic Acid) |

Influence on Metabolic Processes and Fatty Acid Metabolism

This compound, as a derivative of an 18-carbon fatty acid, is inherently involved in metabolic processes and the broader network of fatty acid metabolism. nih.gov The oxidative metabolism of these fatty acids is primarily carried out by cyclooxygenase (COX), lipoxygenase (LOX), and cytochrome P450 (CYP450) enzyme families. nih.gov

Epoxy fatty acids are products of the CYP450 pathway. caymanchem.commdpi.com Specifically, cis-9,10-Epoxyoctadecanoic acid is an oxidation product of oleic acid formed by CYP2C and CYP3A isoforms. caymanchem.com These epoxy fatty acids can be further metabolized by soluble epoxide hydrolase (sEH) into their corresponding diols. nih.gov This metabolic conversion is significant, as the epoxides and their diol counterparts can have different biological activities and toxicities. researchgate.net

The metabolic rate of certain unsaturated fatty acids has been noted to be significantly lower than that of saturated fatty acids. medchemexpress.com Furthermore, metabolites of linoleic acid have been shown to enhance energy metabolism through the activation of specific receptors like TRPV1. nih.gov While the precise metabolic fate and influence of this compound are not fully elucidated, its structural similarity to other bioactive epoxy fatty acids suggests its participation in these complex metabolic networks.

Effects on Cell Proliferation and Tissue Structure

Epoxy fatty acids are involved in the modulation of cell proliferation and the maintenance of tissue structure. nih.gov These lipids can influence a variety of biological processes that are fundamental to tissue development and homeostasis.

Certain epoxy fatty acids have been shown to inhibit cell proliferation. For example, p-Coumaric acid, a related compound, inhibits cell proliferation and promotes apoptosis. medchemexpress.com In the context of cancer, metabolites of omega-6 polyunsaturated fatty acids have been linked to increased tumor aggressiveness and cell proliferation. mdpi.com Conversely, epoxy metabolites of omega-3 fatty acids have demonstrated the ability to inhibit tumor growth. researchgate.net

The role of linoleic acid-derived octadecanoids in the formation of the epidermal barrier is a key example of their importance in tissue structure. nih.gov Specific lipoxygenase enzymes in the epidermis metabolize linoleic acid to form hydroxy-epoxy metabolites, which are crucial for the proper functioning of the skin barrier. nih.gov

Research on Antimicrobial Potentials

Some epoxy fatty acids have demonstrated antimicrobial properties. Research into the antimicrobial potential of these compounds has revealed activity against various pathogens.

For instance, a novel furan (B31954) fatty acid, 7,10-epoxyoctadeca-7,9-dienoic acid (7,10-EODA), has shown anti-staphylococcal activity against both methicillin-resistant (MRSA) and methicillin-sensitive Staphylococcus aureus (MSSA). nih.govresearchgate.net This compound exhibited a dose-dependent inhibition of bacterial growth and, at its minimum inhibitory concentration (MIC), permeabilized the bacterial cell membrane. nih.govresearchgate.net Sublethal doses of 7,10-EODA were also found to reduce the virulence of MRSA and MSSA by decreasing their hemolytic, coagulase, and autolytic activities. nih.govresearchgate.net

Other research has identified that certain oxygenated fatty acids, including epoxy derivatives, have potential as antimicrobial agents. nhri.org.tw For example, 12,13,17-trihydroxy-9(S)-octadecenoic acid, a metabolite derived from the epoxidation of linoleic acid, has shown anti-plant pathogenic fungal activity. nhri.org.tw While direct studies on the antimicrobial activity of this compound are not specified, the findings for structurally related compounds suggest a potential area for future investigation.

Table 3: Antimicrobial Activity of a Related Epoxy Fatty Acid

| Compound | Target Organism | Activity |

| 7,10-epoxyoctadeca-7,9-dienoic acid (7,10-EODA) | MRSA, MSSA | Anti-staphylococcal, reduces virulence nih.govresearchgate.net |

Modulation of Specific Enzyme Activities, e.g., Cyclooxygenase (COX)

Epoxy fatty acids can modulate the activity of key enzymes involved in inflammatory and metabolic pathways, such as cyclooxygenase (COX). The interaction between epoxy fatty acids and COX enzymes is an important aspect of their biological function.

The oxidative metabolism of 18-carbon fatty acids involves the COX family of enzymes. nih.gov While COX enzymes are well-known for their role in producing prostaglandins from 20-carbon fatty acids, their interaction with 18-carbon fatty acids is more limited to their peroxidase activity. nih.gov

Certain diol metabolites of epoxy fatty acids have been shown to inhibit COX enzymes. For example, the diol 9,16-DiHOTrE significantly decreased the synthesis of prostaglandins by recombinant COX-1. nih.gov Additionally, both the 9(R)/16(S)- and 9(S)/16(S)-stereoisomers of this diol inhibited human recombinant COX-2, which is a major target for reducing inflammation. nih.gov Furthermore, some epoxy fatty acids themselves can be substrates for COX enzymes. frontiersin.org For example, cis-5-Dodecenoic acid has been found to reduce prostaglandin synthesis by inhibiting COX enzyme activity. medchemexpress.com

Involvement in Oxidative Stress Responses

Epoxy fatty acids are closely linked to oxidative stress responses, both as products of oxidative processes and as potential modulators of cellular defense mechanisms against oxidative damage.

The oxidation of polyunsaturated fatty acids, such as linoleic acid, can lead to the formation of various biologically active metabolites, including epoxy fatty acids. nih.govahajournals.org This oxidation can occur non-enzymatically or be catalyzed by enzymes. ahajournals.org

Interestingly, specific oxidation products of linoleic acid have been found to activate the antioxidant response element (ARE), a key regulatory element in the expression of cytoprotective genes. nih.gov For example, 12,13-epoxy-9-keto-10(trans)-octadecenoic acid (EKODE) induces the expression of ARE-regulated genes, suggesting that these metabolites can initiate cellular responses to mitigate damage from oxidative stress. nih.gov This activation often requires the transcription factor NRF2 and the PI3-kinase signaling pathway. nih.gov

The metabolic effects of various linoleic acid derivatives, including epoxy-octadecadienoic acid, are complex and can have both beneficial and detrimental effects depending on the context. aging-us.com In some instances, the production of superoxide (B77818) by macrophages is associated with processes involving hydroxyoctadecadienoic (HODE) acids, which are related to epoxy fatty acids. aging-us.com

Research on Effects on Adrenal Steroid Production (e.g., Aldosterone)

Extensive literature searches did not yield specific research on the effects of This compound on adrenal steroid production, including aldosterone. The available scientific studies on the impact of epoxy fatty acids on adrenal function have primarily focused on other related molecules.

Notably, a significant body of research has investigated the role of 12,13-epoxy-9-keto-10(trans)-octadecenoic acid (EKODE) , an oxidized derivative of linoleic acid, in modulating adrenal steroidogenesis. ahajournals.orgresearchgate.netresearchgate.net Studies have demonstrated that EKODE can stimulate the production of aldosterone and corticosterone (B1669441) in rat adrenal cells. ahajournals.orgphysiology.org The mechanism of action for EKODE appears to involve the early pathway of steroidogenesis, leading to the formation of pregnenolone. ahajournals.org This effect is thought to be mediated by an increase in intracellular calcium. nih.gov

In human studies, plasma levels of EKODE have been found to correlate directly with aldosterone levels. ahajournals.orgresearchgate.net This has led to the hypothesis that oxidized derivatives of polyunsaturated fatty acids like linoleic acid may play a role in regulating adrenal steroid production and could be implicated in conditions such as obesity and hypertension. ahajournals.orgresearchgate.net

It is important to emphasize that while these findings for EKODE are significant, they cannot be directly extrapolated to This compound . The biological activity of epoxy fatty acids is highly dependent on their specific chemical structure, including the position and stereochemistry of the epoxide ring. Without dedicated research on This compound , its influence on adrenal steroid production remains unknown.

Chemical Synthesis and Derivatization for Research Applications

Chemoenzymatic and Stereoselective Synthesis Strategies for Epoxy Fatty Acids

The precise three-dimensional arrangement (stereochemistry) of the epoxy group in fatty acids is crucial for their biological activity and material properties. Achieving the specific (6R,7S) configuration requires highly selective synthesis methods. Chemoenzymatic strategies, which combine chemical reactions with biological catalysts (enzymes), offer a powerful approach for creating stereochemically pure epoxy fatty acids. nih.gov

Enzymes such as lipases and peroxygenases are central to these methods. mdpi.comd-nb.info A common chemoenzymatic route is the lipase-mediated epoxidation. nih.gov In this process, an immobilized lipase, such as Novozym 435 from Candida antarctica, catalyzes the formation of a peroxy acid from a corresponding unsaturated fatty acid and hydrogen peroxide. d-nb.infonih.gov This peroxy acid then acts as an in situ oxidizing agent, transferring an oxygen atom to the double bond of another fatty acid molecule in a self-epoxidation reaction. d-nb.infomdpi.com This method is advantageous as it often proceeds under mild conditions and avoids the use of strong mineral acids, which can cause undesirable side reactions like the opening of the oxirane ring. nih.govmdpi.com

Fungal peroxygenases represent another class of enzymes utilized for their high selectivity. nih.govmdpi.com For instance, unspecific peroxygenases (UPOs) from fungi like Agrocybe aegerita have demonstrated the ability to perform highly regio- and enantioselective epoxidation on polyunsaturated fatty acids, yielding products with high enantiomeric excess (ee > 99%). nih.govmdpi.com

Key synthetic strategies include:

Sharpless Asymmetric Epoxidation: A well-established chemical method for the enantioselective epoxidation of allylic alcohols, which can be used as a key step in a multi-step synthesis to install the epoxy group with a defined stereochemistry. mdpi.com

Lipase-Catalyzed Perhydrolysis: This involves the use of lipases to generate peroxy acids in situ, which then perform the epoxidation. This method can be applied to various unsaturated fatty acids and vegetable oils. d-nb.infomdpi.com

Direct Enzymatic Epoxidation: Utilizes enzymes like cytochrome P450 monooxygenases or fungal peroxygenases that can directly introduce an epoxide group across a double bond with high stereo- and regioselectivity. mdpi.comnih.gov

| Strategy | Catalyst/Reagent | Key Advantages | Relevant Findings |

|---|---|---|---|

| Chemoenzymatic Epoxidation | Immobilized Lipase (e.g., Novozym 435), H₂O₂ | Mild reaction conditions, high selectivity, avoids strong acids, reduces side products. nih.govmdpi.com | Can achieve high conversion rates (over 80%) for monoepoxidation of unsaturated fatty acids like linoleic acid. nih.gov |

| Enzymatic Epoxidation | Fungal Peroxygenases (UPOs) | Extremely high regio- and stereoselectivity. mdpi.com | Demonstrated >99% enantiomeric excess in the epoxidation of certain n-3 fatty acids. nih.govmdpi.com |

| Chemical Stereoselective Synthesis | Sharpless Epoxidation Reagents | Predictable and high control over stereochemistry for allylic alcohols. mdpi.com | A key feature in the total synthesis of complex polyunsaturated epoxy fatty acids. mdpi.com |

Catalytic Hydrogenation and Other Chemical Transformations for Research

Once synthesized, (6R,7S)-Epoxy-octadecanoic acid can undergo further chemical transformations to generate a variety of derivatives for research. Catalytic hydrogenation is a primary technique used to modify the epoxide ring or other unsaturated parts of the molecule. acs.org This reaction involves treating the compound with hydrogen gas (H₂) in the presence of a metal catalyst.

The outcome of the hydrogenation depends on the catalyst and reaction conditions (temperature, pressure):

Hydrogenolysis of the Epoxide Ring: Using catalysts like nickel or cobalt, the C-O bonds of the epoxide ring can be cleaved, typically resulting in the formation of primary alcohols. google.com For cis-6,7-Epoxyoctadecanoic acid, this process can yield corresponding hydroxy-octadecanoic acids. acs.org

Saturation of Double Bonds: If the fatty acid chain contains other double bonds, catalytic hydrogenation (e.g., using a Lindlar catalyst under controlled conditions) can be used to selectively saturate them while preserving the epoxide ring, or vice versa. nih.gov

Other chemical transformations are also employed to study the molecule's reactivity. For example, the epoxide ring can be opened by hydrolysis (reaction with water), often under acidic conditions, to produce the corresponding vicinal diols (in this case, 6,7-dihydroxy-octadecanoic acid). ucanr.edu Additionally, lipoxygenase enzymes can catalyze the transformation of epoxy fatty acids into more complex structures like hydroxy-endoperoxides through intramolecular substitution reactions. nih.govresearchgate.net These transformations are crucial for understanding the metabolic pathways and potential biological functions of these molecules.

Design and Synthesis of Analogues for Structure-Activity Relationship Studies

To understand how the specific structure of (6R,7S)-Epoxy-octadecanoic acid relates to its biological or material function (Structure-Activity Relationship, or SAR), researchers design and synthesize molecular analogues. These analogues feature systematic modifications to the parent structure, allowing scientists to pinpoint which functional groups are essential for a given activity. nih.gov

Common strategies for designing analogues of epoxy fatty acids include:

Modifying the Carboxylic Acid Group: The terminal carboxylic acid can be converted into an ester (e.g., a methyl ester) or an amide to investigate the importance of the acidic proton for activity. ucanr.edu

Altering Chain Length: Synthesizing homologues with shorter or longer alkyl chains helps determine the optimal length for interaction with biological targets or for integration into a polymer matrix.

Introducing Steric Hindrance: Adding bulky groups, such as methyl groups near the epoxide or carboxylic acid, can probe the spatial requirements of an enzyme's active site or prevent metabolic reactions like esterification. nih.gov For instance, 2,2-dimethyl analogues have been created to be resistant to esterification, effectively trapping the lipid as a free acid for study. nih.gov

Varying Epoxide Position: Moving the epoxy group to different positions along the fatty acid chain helps to understand the regiochemical requirements for its function.

These SAR studies are fundamental in fields like drug development and materials science, providing a rational basis for designing molecules with enhanced or specialized properties. rsc.org

Application as Precursors in Materials Science Research

The chemical structure of (6R,7S)-Epoxy-octadecanoic acid, featuring a reactive epoxy group and a long hydrocarbon chain, makes it a valuable bio-based building block, or precursor, for creating new materials. nih.govresearchgate.net Its derivation from renewable resources aligns with the growing demand for sustainable alternatives to petroleum-based products. pan.plresearchgate.net

Epoxy fatty acids are widely investigated as monomers for the synthesis of polymers, resins, and coatings. nih.govdiva-portal.org The oxirane (epoxy) ring is highly strained and can be readily opened by various curing agents or catalysts, enabling polymerization and cross-linking reactions. ontosight.ai

In this context, epoxy fatty acids can function as:

Monomers for Epoxy Resins: They can be polymerized to form fully bio-based epoxy resins. nih.gov When combined with other bio-based components like lignin (B12514952) and bio-diamines, they can produce thermosetting materials with a range of mechanical properties. nih.govacs.org The aromatic structures from lignin can impart hardness and strength, complementing the flexibility provided by the fatty acid backbone. nih.gov

Reactive Diluents: In conventional coating formulations, they can be used to replace volatile organic compounds (VOCs). pan.plresearchgate.net They act as thinners that become part of the final cured coating through chemical reaction, thereby reducing harmful emissions without compromising performance. pan.pl

Building Blocks for Polyesters and Polyurethanes: The epoxide can be first converted to a diol, which can then be used as a monomer in the synthesis of polyesters and polyols for polyurethane production. mdpi.com

Research has shown that incorporating long-chain epoxy fatty acids into polymer networks can enhance properties such as toughness and flexibility. acs.org The resulting bio-based coatings have demonstrated excellent adhesion and corrosion resistance, making them suitable for protecting metal surfaces. european-coatings.com

| Application | Function of Epoxy Fatty Acid | Resulting Material/Property | Source |

|---|---|---|---|

| Bio-based Epoxy Resins | Primary Monomer | Thermosets with high bio-content (>97%); tunable mechanical properties by adding co-monomers like lignin. | nih.govacs.org |

| Coil-Coatings | Reactive Diluent | Reduces reliance on traditional solvents and VOCs; improves incorporation of fatty methyl esters into the final thermoset. | pan.pldiva-portal.org |

| Anticorrosive Coatings | Cross-linking Agent | Water-soluble epoxy ester coatings with good adhesion, hardness, and corrosion resistance on mild steel. | european-coatings.com |

| Flexible Polymers | Toughening Agent | The long aliphatic chain imparts flexibility and toughness to otherwise rigid polymer materials. | acs.org |

The natural origin of fatty acids makes their derivatives, including (6R,7S)-Epoxy-octadecanoic acid, attractive candidates for creating biocompatible materials. nih.gov These materials are designed to be compatible with biological systems, minimizing adverse reactions, which is essential for medical and food-contact applications.

Epoxy fatty acids serve as precursors for:

Biocompatible Coatings: Epoxidized vegetable oil esters have been developed as low-cost, biocompatible coatings for the inner surfaces of food and beverage cans, providing a potentially safer alternative to traditional petroleum-based lacquers. google.com

Materials for Tissue Engineering and Drug Delivery: The ability to form cross-linked polymer networks makes epoxy fatty acids suitable for creating scaffolds in tissue engineering or for encapsulating active agents in drug delivery systems. ontosight.ai

Biodegradable Plastics: As a component in bio-based plastics, epoxy fatty acids contribute to the development of materials that are not only sourced from renewable feedstocks but are also biodegradable. researcher.life

The combination of reactivity, renewability, and biocompatibility positions epoxy fatty acids as key components in the advancement of sustainable materials science. nih.gov

Advanced Analytical Methodologies for Research and Quantification

Chromatographic Techniques for Separation and Detection of Epoxy Fatty Acids

Chromatography is the cornerstone for the analysis of epoxy fatty acids, providing the necessary separation from a multitude of other lipid species. The choice between gas and liquid chromatography often depends on the sample matrix, the required sensitivity, and whether derivatization is feasible or desirable.

GC-MS is a powerful and widely used technique for the structural analysis and quantification of fatty acids. ifremer.fr However, due to the low volatility of fatty acids, including epoxy fatty acids, derivatization is mandatory to convert them into more volatile and thermally stable compounds suitable for GC analysis. nih.govnih.gov

Derivatization: The most common derivatization method is the conversion of fatty acids to their fatty acid methyl esters (FAMEs). nih.gov This is often achieved through transesterification with reagents like sodium methoxide (B1231860) or by using diazomethane (B1218177) for unesterified epoxy acids. nih.govaocs.org For epoxy fatty acids that also contain hydroxyl groups, an additional derivatization step, such as conversion to trimethylsilyl (B98337) (TMS) ethers, is necessary to cap the polar hydroxyl group, improving chromatographic behavior and providing characteristic mass spectra. nih.govmarinelipids.ca

Analysis and Fragmentation: Once derivatized, the FAMEs are separated on a GC column, typically a polar phase like (50%-cyanopropyl)-methylpolysiloxane, which allows for the separation of various isomers. marinelipids.ca The separated compounds then enter the mass spectrometer. Under electron ionization (EI), the location of the epoxy ring can be determined by the characteristic fragmentation patterns. nih.gov The mass spectra of derivatized epoxy fatty acids show a molecular ion and specific cleavage patterns around the oxirane ring, which allows for unequivocal identification. marinelipids.canih.gov For instance, picolinyl ester derivatives are particularly useful as they direct fragmentation, yielding abundant ions that clearly indicate the position of the original epoxide. nih.gov

While highly effective, GC-MS analysis of eicosanoids and other complex oxylipins can be challenging, and many laboratories now prefer LC-MS for these compounds as it often does not require derivatization. nih.gov

LC-MS, particularly when coupled with tandem mass spectrometry (LC-MS/MS), has become a dominant technology for the analysis of oxylipins, including epoxy fatty acids. nih.govresearchgate.net Its major advantage is the ability to analyze these compounds directly in their native form, bypassing the need for derivatization. nih.gov This reduces sample preparation time and avoids potential side reactions or degradation of unstable analytes.

Methodology: The combination of liquid chromatography for separation and tandem mass spectrometry for detection provides high sensitivity and selectivity. zenodo.org Reversed-phase (RP) chromatography is commonly used for separation. zenodo.org For quantification, targeted approaches using Multiple Reaction Monitoring (MRM) are standard. lipidmaps.org This involves selecting a specific precursor ion (the molecular ion of the epoxy fatty acid) and monitoring for a characteristic product ion generated through collision-induced dissociation (CID). rsc.org This process is highly specific and allows for accurate quantification even in complex biological matrices like plasma or tissue extracts. zenodo.orglipidmaps.org

Advantages:

High Sensitivity and Specificity: LC-MS/MS can achieve very low limits of detection (LOD) and quantification (LOQ), often in the picogram range. lipidmaps.org

No Derivatization Required: Simplifies sample preparation and preserves the original structure of the analyte. nih.gov

Versatility: Capable of analyzing a wide range of oxylipins simultaneously in a single run. zenodo.orgbiorxiv.org

Isomer Separation: Coupled with appropriate chromatographic methods, such as chiral chromatography, LC-MS can separate and quantify different stereoisomers. zenodo.org

A study successfully used an LC-MS/MS workflow after an epoxidation derivatization step to identify over 100 isomers of unsaturated fatty acids in human serum, demonstrating the power of this technique for detailed lipid profiling. biorxiv.org

GC-FID is a robust and reliable technique for the quantification of total fatty acids. nih.gov While MS provides structural information, FID offers excellent stability, a wide dynamic range, and lower operational costs, making it suitable for routine quantitative analysis. nih.govtuhh.de

Methodology: Similar to GC-MS, analysis by GC-FID requires the conversion of epoxy fatty acids into their volatile FAME derivatives. nih.govs4science.at The FAMEs are separated on a GC column and detected by the flame ionization detector. Quantification is typically performed using an internal standard, such as methyl nonadecanoate (B1228766) (C19:0), which is added to the sample before processing. nih.govscispace.com The area of the analyte peak is compared to the area of the internal standard peak, and the concentration is calculated based on a calibration curve. scioninstruments.com

Applications & Limitations: GC-FID has been successfully used to determine the quantity of epoxy fatty acids in various food matrices like vegetable oils. nih.govacs.org An improved method involving a three-step solid-phase extraction (SPE) cleanup followed by GC-FID analysis on a polar column allowed for good separation of individual mono-epoxy fatty acids without co-eluting interferences. nih.govscispace.com This method demonstrated good repeatability, with coefficients of variation ranging from 2.8% to 9.9%. nih.gov However, a key limitation of GC-FID is that it does not provide structural information; peak identification relies solely on comparing retention times with authentic standards. s4science.at Therefore, it is often used in conjunction with GC-MS for initial method development and peak identification. nih.gov

The analysis of epoxy fatty acids like 6R,7S-epoxy-octadecanoic acid from biological samples is challenging due to their low concentrations and the presence of interfering substances like abundant phospholipids (B1166683) and neutral lipids. nih.govzenodo.org Therefore, effective sample preparation is a critical step to isolate and concentrate the analytes before instrumental analysis. uni-wuppertal.de

Solid-Phase Extraction (SPE): SPE is the most common technique for cleaning up and concentrating oxylipins from biological extracts. zenodo.orgnih.gov It utilizes a solid sorbent packed into a cartridge to selectively retain analytes from a liquid sample. The choice of sorbent depends on the properties of the analytes and the matrix.

Normal-Phase SPE: Silica gel columns are frequently used. nih.gov A multi-step elution process can separate fatty acid methyl esters into different fractions based on polarity. For example, a three-step procedure can isolate non-polar FAMEs, followed by epoxy FAMEs, and finally more polar hydroxy FAMEs in separate fractions. marinelipids.cascispace.com This separation is crucial as it removes interferences from hydroxy and other polar fatty acids that might co-elute during chromatography. nih.govscispace.com

Reversed-Phase SPE: Sorbents like C18 are used to retain lipids from aqueous solutions. researchgate.net

Mixed-Mode or Polymeric SPE: Sorbents like Oasis HLB (Hydrophilic-Lipophilic Balanced) or MAX (Mixed-Mode Anion Exchange) are also widely used and can provide high extraction efficiency for a broad range of oxylipins. researchgate.netzenodo.org

Careful sample handling is essential throughout the process. Extraction should be performed in cold conditions, and antioxidants like butylated hydroxytoluene (BHT) may be added to prevent the artificial formation or degradation of oxylipins during preparation. nih.gov

Spectroscopic and Spectrometric Characterization Methods in Research

Beyond chromatography, spectroscopic and spectrometric methods are indispensable for the definitive structural elucidation of epoxy fatty acids. aocs.org

Mass Spectrometry (MS): As detailed in the chromatography sections, MS is a primary tool for characterization. High-resolution mass spectrometry (HRMS), such as that performed on Orbitrap or TOF instruments, can provide highly accurate mass measurements, allowing for the determination of the elemental composition of an unknown compound. mdpi.comresearchgate.net Tandem MS (MS/MS) experiments are crucial for structural analysis. The fragmentation patterns observed upon collision-induced dissociation (CID) provide information about the molecule's structure, including the location of the epoxy ring. nih.govrsc.org For example, fragmentation of epoxidized fatty acid derivatives often results in cleavage on either side of the oxirane ring, producing diagnostic ions that pinpoint its position. nih.govrsc.org

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is an unparalleled technique for structural analysis, providing detailed information about the carbon-hydrogen framework of a molecule. aocs.org

¹H-NMR: The protons directly attached to the epoxy ring (epoxy protons) have characteristic chemical shifts. For cis-epoxides, these signals typically appear in the range of 2.90–3.23 ppm. researchgate.netaocs.org The exact chemical shift can be influenced by the position of the epoxy group within the fatty acid chain and the presence of other functional groups. researchgate.net For instance, in diepoxides, the signals for protons on the epoxy carbons are found around 2.70–2.95 ppm for cis epoxides. aocs.org

¹³C-NMR: The carbon atoms of the epoxy ring also have distinct chemical shifts, which are detailed in lipid databases and literature. aocs.org

NMR has been used to study epoxides in various oils and can be a fast, direct method for quantification without the need for derivatization, provided the characteristic chemical shifts are known and resolved. marinelipids.ca

The following table summarizes typical ¹H-NMR chemical shifts for protons associated with epoxy groups in fatty acid esters.

| Protons | Typical Chemical Shift (ppm) | Reference |

| Epoxy Protons (cis) | 2.90 - 3.23 | researchgate.net |

| Epoxy Protons (trans) | 2.50 - 2.70 | aocs.org |

| Methylene protons adjacent to epoxy group | ~1.50 | marinelipids.ca |

Isotope Labeling and Tracing in Metabolic and Biosynthetic Studies

Isotope labeling is a powerful technique used to trace the metabolic fate and biosynthetic pathways of molecules like this compound within a biological system. This approach involves introducing a compound that has been enriched with a stable (non-radioactive) or radioactive isotope, such as Deuterium (²H), Carbon-13 (¹³C), or Carbon-14 (¹⁴C). uliege.be

Metabolic Fate Studies: By introducing a labeled version of this compound into a cell culture or organism, researchers can track its journey. The labeled compound and its downstream metabolites can be identified and quantified using mass spectrometry. The increase in mass due to the isotope (e.g., a +1 mass shift for each ¹³C atom) makes the labeled molecules distinguishable from their unlabeled, endogenous counterparts. researchgate.net This allows for the unambiguous identification of metabolic products derived from the administered compound. For example, ¹³C-labeled linoleic acid has been used to map hydroxylation and epoxidation steps in plant cultures.

Biosynthesis Studies: To investigate how this compound is synthesized, researchers can supply labeled precursors, such as ¹³C-glucose or a labeled fatty acid like oleic or linoleic acid, to the biological system. science.govacs.org By analyzing the pattern of isotope incorporation into the final epoxy fatty acid product, the biosynthetic pathway can be elucidated. For instance, studies have used ¹⁴C-labeled fatty acids to investigate their epoxidation by specific enzymes, confirming that polyunsaturated fatty acids like linoleic and linolenic acid are preferred substrates for certain peroxygenases. uliege.be This approach is critical for identifying the enzymes responsible for biosynthesis, such as specific cytochrome P450 isoforms. uliege.be

The use of stable isotope-labeled internal standards is also the gold standard for accurate quantification in LC-MS analysis, as they can correct for analyte loss during sample preparation and for matrix effects during ionization. zenodo.org

Future Research Directions and Translational Perspectives Excluding Clinical Outcomes

Elucidating Novel Biological Roles in Diverse Organisms and Model Systems

While the general biological activities of epoxy fatty acids—such as their roles in inflammation, pain, and cardiovascular regulation in mammals—are increasingly understood, the specific functions of individual stereoisomers like 6R,7S-Epoxy-octadecanoic acid remain largely uncharted. frontiersin.orgnih.govnih.gov Future research will focus on dissecting these specific roles across a wide array of organisms. In plants, for instance, epoxy fatty acids are known components of seed oils and the protective cutin polymer, but the precise contribution of different isomers to these structures is not fully known. nih.govresearchgate.net The discovery of cis-9,10-epoxy stearic acid in the opportunistic pathogen Pneumocystis carinii suggests that specific epoxides may play unique roles in host-pathogen interactions, a promising avenue for investigation.

The biological functions of oxylipins, the broader family to which epoxy fatty acids belong, are recognized as vital for maintaining homeostasis at both cellular and organismal levels in diverse aerobic life forms. mdpi.com However, much of the research has centered on C20 and C22 fatty acid derivatives, leaving the functional roles of C18 octadecanoids less explored. nih.gov Future studies using various model systems, from fungi and plants to specific animal models of disease, are essential. researchgate.net For example, investigating how dietary supplementation with precursor fatty acids affects the profile of specific epoxy isomers and downstream physiological processes could reveal novel therapeutic strategies. nih.gov There is a significant need to move beyond the well-documented activities of arachidonic acid-derived epoxyeicosatrienoic acids (EETs) to understand the unique biology of other EpFAs, such as epoxydocosatrienoic acids (EDTs) and the various isomers of epoxyoctadecenoic acid. acs.org

Investigation of Undiscovered Biosynthetic and Metabolic Enzymes for Epoxy Fatty Acids

The primary enzymatic pathways for EpFA biosynthesis have been identified and include the cyclooxygenase (COX), lipoxygenase (LOX), and cytochrome P450 (CYP450) families. nih.govucanr.edunih.gov In mammals, CYP epoxygenases are the main producers of EpFAs, which are subsequently metabolized into less active diols by soluble epoxide hydrolase (sEH). frontiersin.orgnih.gov In plants, a more diverse set of enzymes is involved, including peroxygenases, certain desaturases with epoxygenase activity, and non-classical CYPs from the CYP74 family, such as allene (B1206475) oxide synthases and epoxyalcohol synthases. researchgate.netmdpi.comnih.gov

A key future direction is the discovery and characterization of novel enzymes from these families and potentially entirely new pathways in a wider range of organisms. The search for enzymes with high regio- and stereoselectivity is particularly crucial for understanding how a specific isomer like this compound is produced. nih.gov While some enzymes show remarkable selectivity, many produce a mixture of isomers. nih.gov The identification of enzymes that can synthesize specific stereoisomers is a primary goal. nih.gov Furthermore, research into the regulation of known enzymes, such as the factors influencing whether a fungal peroxygenase favors epoxidation over hydroxylation, will provide deeper insights into how EpFA profiles are controlled within a cell. acs.org The metabolism of EpFAs is also an active area of research; while sEH is the primary degradation enzyme in mammals, other epoxide hydrolases like the microsomal epoxide hydrolase (mEH) and other pathways likely contribute to their turnover. nih.gov Discovering these alternative metabolic routes is essential for a complete picture of EpFA homeostasis.

Development of Advanced Synthetic Routes for Specific Stereoisomers

The biological activity of EpFAs is highly dependent on their stereochemistry. Therefore, access to enantiomerically pure isomers is critical for research. Traditional chemical epoxidation often results in racemic mixtures, which are difficult to separate and can obscure biological findings. nih.govnih.gov Consequently, a major research thrust is the development of advanced synthetic methods that provide precise control over stereochemistry.

Promising advancements have been made in biocatalysis. Fungal unspecific peroxygenases (UPOs), for example, have demonstrated the ability to perform highly regioselective and, in some cases, completely enantioselective epoxidation of polyunsaturated fatty acids. nih.gov Similarly, engineered bacterial cytochrome P450 enzymes can be tailored to produce specific epoxide stereoisomers. nih.gov These enzymatic approaches offer a green and highly selective alternative to classical chemical synthesis. mdpi-res.comspinchem.com

In parallel, progress in chemical catalysis is also providing powerful tools. Techniques like the Sharpless asymmetric epoxidation and the use of bimetallic catalysts for regioselective carbonylation of epoxides enable the construction of complex molecules with specific stereocenters. nih.govacs.orgmdpi.com The application of these sophisticated methods will be essential for producing this compound and other specific isomers in the quantities and purity required for detailed biological investigation and the development of stereochemically defined research tools. nih.gov

Integration of Omics Data in Comprehensive Epoxy Fatty Acid Research

To fully comprehend the role of this compound in complex biological systems, a holistic approach is necessary. The integration of multiple high-throughput "omics" technologies offers a powerful strategy to connect the genetic basis of EpFA metabolism with its ultimate physiological impact. nih.govlongdom.org This systems biology approach combines genomics, transcriptomics, proteomics, and metabolomics (specifically lipidomics) to build a comprehensive model of the EpFA pathway. cmbio.iospringerprofessional.de

Lipidomics allows for the large-scale profiling and quantification of hundreds of lipid species, including the precise measurement of specific EpFA isomers and their diol metabolites. nih.govfrontiersin.orgmdpi.com This has been used to identify biomarker signatures, such as the ratio of epoxy fatty acids to their diols, which can serve as a proxy for in vivo sEH activity and has been linked to conditions like anorexia nervosa and ST-segment elevation myocardial infarction. nih.govnih.gov

Genomics and Transcriptomics can identify genetic variations (e.g., in the EPHX2 gene encoding sEH) and changes in gene expression for enzymes in the biosynthetic and metabolic pathways. nih.govnih.gov This helps to establish the genetic basis for observed differences in lipid profiles.

Proteomics complements this by quantifying the actual protein levels of these enzymes, confirming that changes in gene expression translate to functional changes. frontiersin.org

By integrating these datasets, researchers can move beyond simple correlations to build comprehensive network models. cmbio.iosemanticscholar.org For example, multi-omics analysis can reveal how a genetic polymorphism in an epoxygenase gene leads to an altered lipid profile (e.g., lower levels of this compound), which in turn correlates with changes in inflammatory protein expression and a specific disease phenotype. nih.gov Machine learning and advanced bioinformatics tools are increasingly used to analyze these large, complex datasets, identify meaningful patterns, and generate new, testable hypotheses about the function of specific epoxy fatty acids. springerprofessional.denih.gov

Computational Modeling and Prediction of Molecular Interactions and Activities

Computational methods are becoming indispensable tools in epoxy fatty acid research, enabling scientists to model and predict molecular behavior at an atomic level. semanticscholar.org Molecular dynamics (MD) simulations, for instance, can be used to model the interaction between a fatty acid substrate and the active site of a biosynthetic enzyme, such as a fungal peroxygenase or a cytochrome P450. acs.org These simulations provide powerful insights into the mechanisms of catalysis and what determines an enzyme's regio- and stereoselectivity. acs.org This knowledge can then be used to guide protein engineering efforts, creating mutant enzymes with altered or enhanced capabilities for producing specific isomers like this compound. acs.org

Furthermore, computational docking studies can predict the binding affinity of specific EpFA stereoisomers to potential protein targets, such as nuclear receptors or G protein-coupled receptors. This can help prioritize which isomers to test in biological assays and can generate hypotheses about their mechanisms of action. As the three-dimensional structures of more metabolic enzymes and potential receptors are solved, the power and accuracy of these predictive models will continue to grow. Mathematical modeling of reaction kinetics in both batch and semibatch enzymatic processes is also being used to optimize the biosynthesis of epoxidized fatty acids for industrial applications. spinchem.com

Q & A

Q. Table 1. Key Physicochemical Properties of this compound

| Property | Value/Description | Source |

|---|---|---|

| Molecular Formula | C₁₈H₃₄O₃ | |

| Exact Mass | 298.2508 g/mol | |

| Solubility (25°C) | 3.35 mM in DMSO | |

| Stability (4°C, 1 week) | ≤5% degradation (by HPLC) |

Q. Table 2. Comparison of Synthesis Methods

| Method | Yield (%) | Purity (%) | Key Advantage | Limitation |

|---|---|---|---|---|

| Chemical Epoxidation | 60–75 | 90–95 | Scalability | Requires chiral separation |

| Enzymatic Oxidation | 40–55 | 98–99 | Stereoselectivity | Low throughput |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten